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molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Cat. No. B8371369
M. Wt: 234.21 g/mol
InChI Key: FUQGXFRTLBWXAW-UHFFFAOYSA-N
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Patent
US08338487B2

Procedure details

A suspension of N-(6-nitro-1-oxo-indan-5-yl)-acetamide (10 g, 0.042 mol) in HCl (200 ml, 2 N)) and EtOH (100 ml) was refluxed for 30 min. The reaction was cooled to 15° C. and the resulting precipitate was isolated and recrystallized from dilute ethanol to give 7.9 g (97.5%) of yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][C:5]=1[NH:14]C(=O)C)([O-:3])=[O:2].CCO>Cl>[NH2:14][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:4]=1[N+:1]([O-:3])=[O:2])[C:10](=[O:13])[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C2CCC(C2=C1)=O)NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCC(C2=CC1[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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